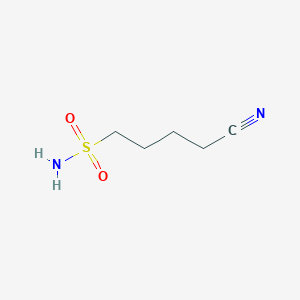
4-Cyanobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The compound’s structure includes a sulfonamide group (-SO2NH2) attached to a butane chain with a cyano group (-CN) at the fourth position.
Preparation Methods
The synthesis of 4-Cyanobutane-1-sulfonamide can be achieved through several methods:
Oxidative Coupling of Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost chemicals.
NH4I-Mediated Amination of Sodium Sulfinates: This method provides a general and environmentally friendly access to sulfonamide compounds.
Sulfonylation of Amines with Sulfonyl Chlorides: This traditional method involves the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides in the presence of a base.
Chemical Reactions Analysis
4-Cyanobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyanobutane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyanobutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . Additionally, sulfonamides can inhibit carbonic anhydrase, leading to diuretic effects .
Comparison with Similar Compounds
4-Cyanobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethazine: Used in veterinary medicine to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structure, which includes a cyano group that can influence its reactivity and biological activity.
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
4-cyanobutane-1-sulfonamide |
InChI |
InChI=1S/C5H10N2O2S/c6-4-2-1-3-5-10(7,8)9/h1-3,5H2,(H2,7,8,9) |
InChI Key |
VBYIXBOITDRKJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



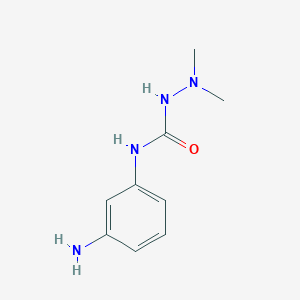
amine](/img/structure/B13298174.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)
![5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298189.png)
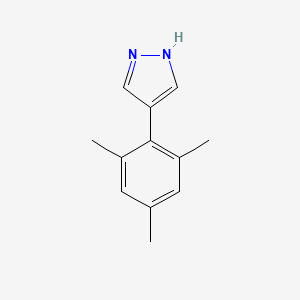
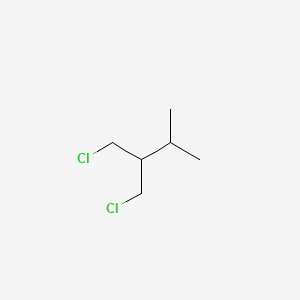

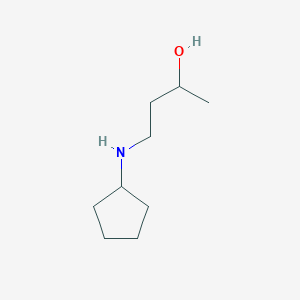
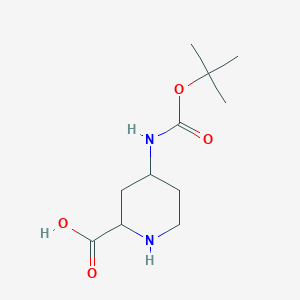
![2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13298226.png)
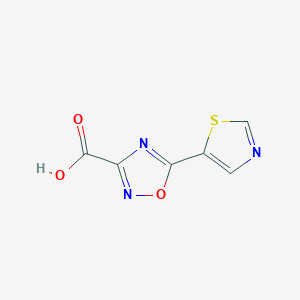

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13298242.png)
